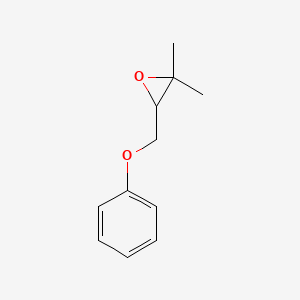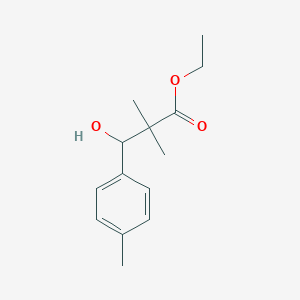
Ethyl 3-hydroxy-2,2-dimethyl-3-(p-tolyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-hydroxy-2,2-dimethyl-3-(p-tolyl)propanoate is an organic compound with the molecular formula C14H20O3 It is an ester derivative, characterized by the presence of a hydroxy group, a dimethyl group, and a p-tolyl group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-hydroxy-2,2-dimethyl-3-(p-tolyl)propanoate typically involves the esterification of 3-hydroxy-2,2-dimethyl-3-(p-tolyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-2,2-dimethyl-3-(p-tolyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.
Major Products
Oxidation: Formation of 3-oxo-2,2-dimethyl-3-(p-tolyl)propanoate.
Reduction: Formation of 3-hydroxy-2,2-dimethyl-3-(p-tolyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-hydroxy-2,2-dimethyl-3-(p-tolyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-2,2-dimethyl-3-(p-tolyl)propanoate involves its interaction with specific molecular targets and pathways. For instance, its hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxo-3-(p-tolyl)propanoate: Similar structure but with a carbonyl group instead of a hydroxy group.
Methyl 3-hydroxy-2,2-dimethyl-3-(p-tolyl)propanoate: Similar structure but with a methyl ester instead of an ethyl ester.
3-Hydroxy-2,2-dimethyl-3-(p-tolyl)propanoic acid: Similar structure but in the acid form instead of the ester form.
Uniqueness
This compound is unique due to the combination of its hydroxy, dimethyl, and p-tolyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H20O3 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
ethyl 3-hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C14H20O3/c1-5-17-13(16)14(3,4)12(15)11-8-6-10(2)7-9-11/h6-9,12,15H,5H2,1-4H3 |
InChI Key |
UUDRONZJGZYUCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)C(C1=CC=C(C=C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(difluoromethyl)phenyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B13556699.png)
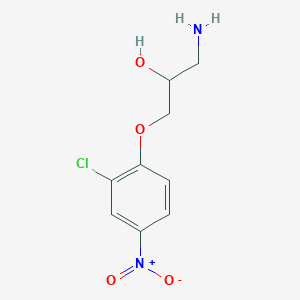






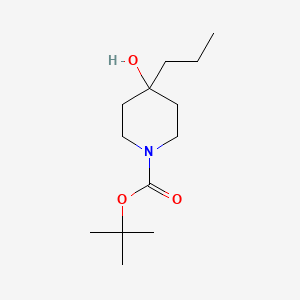
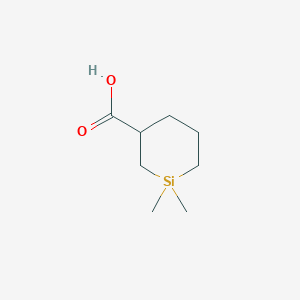

![[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride](/img/structure/B13556767.png)
